molecular formula C10H15NO6 B14134782 Dimethyl (4-formylmorpholin-3-yl)propanedioate CAS No. 89216-00-2

Dimethyl (4-formylmorpholin-3-yl)propanedioate

Cat. No.: B14134782
CAS No.: 89216-00-2
M. Wt: 245.23 g/mol
InChI Key: OIZKUEKCZIOAPT-UHFFFAOYSA-N
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Description

Dimethyl (4-formylmorpholin-3-yl)propanedioate is a chemical compound with the molecular formula C10H15NO6 It is characterized by the presence of a morpholine ring substituted with a formyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-formylmorpholin-3-yl)propanedioate typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the formyl and propanedioate groups. One common method involves the reaction of morpholine with dimethyl malonate in the presence of a base, followed by formylation using formic acid or a formylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-formylmorpholin-3-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Dimethyl (4-formylmorpholin-3-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (4-formylmorpholin-3-yl)propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The formyl and propanedioate groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the morpholine ring.

    Dimethyl propargylmalonate: Contains a propargyl group instead of the formyl group.

    Dimethyl 2-oxoglutarate: Another ester with a different functional group arrangement.

Uniqueness

Dimethyl (4-formylmorpholin-3-yl)propanedioate is unique due to the presence of both a morpholine ring and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

89216-00-2

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

dimethyl 2-(4-formylmorpholin-3-yl)propanedioate

InChI

InChI=1S/C10H15NO6/c1-15-9(13)8(10(14)16-2)7-5-17-4-3-11(7)6-12/h6-8H,3-5H2,1-2H3

InChI Key

OIZKUEKCZIOAPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1COCCN1C=O)C(=O)OC

Origin of Product

United States

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